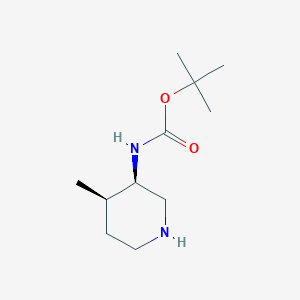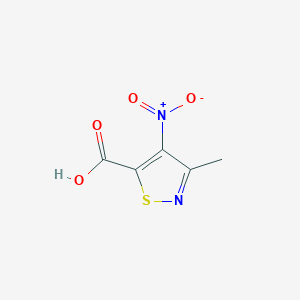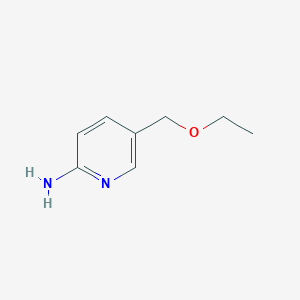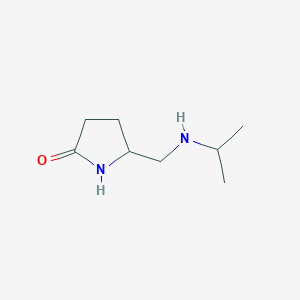
5-((Isopropylamino)methyl)pyrrolidin-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-((Isopropylamino)methyl)pyrrolidin-2-one is represented by the SMILES stringO=C(CC1)NC1CNC(C)C . The InChI key for this compound is UZLLPQJPBDVCCQ-UHFFFAOYSA-N . The molecular weight of the compound is 192.69 g/mol . Physical And Chemical Properties Analysis
5-((Isopropylamino)methyl)pyrrolidin-2-one is a solid compound . The empirical formula of the compound is C8H17ClN2O .Scientific Research Applications
NMR Studies in Tautomerism
5-((Isopropylamino)methyl)pyrrolidin-2-one and its derivatives are studied using NMR for understanding tautomerism. Tautomerism in 2-Aminopyrrolin-5-one was explored with comparisons to model compounds like 2-(dimethylamino) pyrrolin-5-one (Spiessens & Anteunis, 2010).
Asymmetric Synthesis Applications
The reactivity of related compounds such as 5-methyl-4-(pyrrolidin-1-yl)-5 H-furan-2-one in asymmetric synthesis is important. This compound reacts with aldehydes and acyl chlorides, leading to the synthesis of enantio-enriched compounds (Bruyère et al., 2003).
Antibacterial and Antimycobacterial Properties
Research has explored the antibacterial and antimycobacterial properties of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, indicating potential for the development of new antimicrobial agents (Nural et al., 2018).
Glycosidase Inhibition
New 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives synthesized from pyrrolidin-2-one variants have been evaluated for glycosidase inhibition. These compounds show potential in targeting specific enzymes (Popowycz et al., 2004).
Functional Rearrangement for New Compounds
Research on 4-methyl-pyrrolidin-2-ones, which are structurally similar, demonstrates new methods for preparing derivatives like 5-propylimino-pyrrolidin-2-ones, highlighting the versatility in synthesizing novel compounds (Danieli et al., 2004).
Synthetic Routes for Potent Kinase Inhibitors
The scalable synthesis of compounds like 1-(5-(4-(3-hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile demonstrates the application in developing potent kinase inhibitors (Arunachalam et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-[(propan-2-ylamino)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)9-5-7-3-4-8(11)10-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMRRRDTUWKIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Isopropylamino)methyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




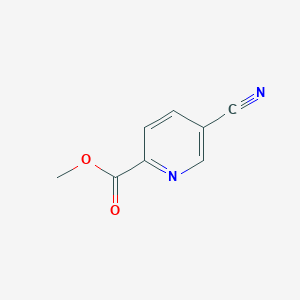
![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)


![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)
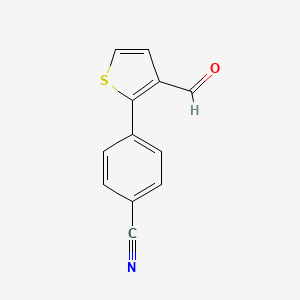

![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
